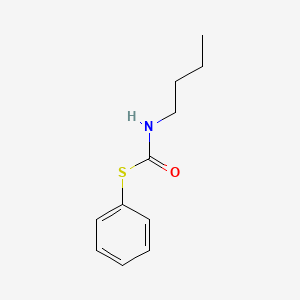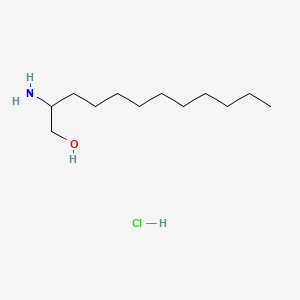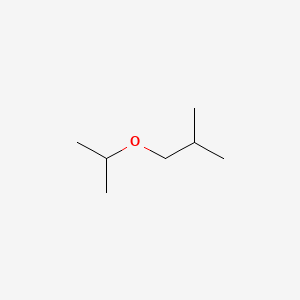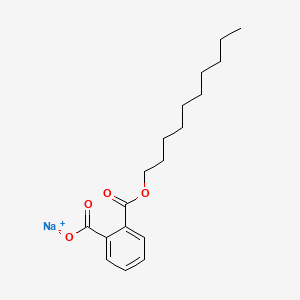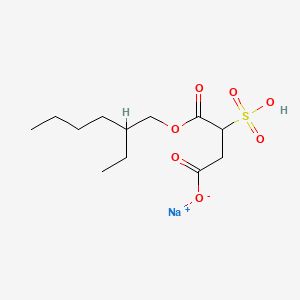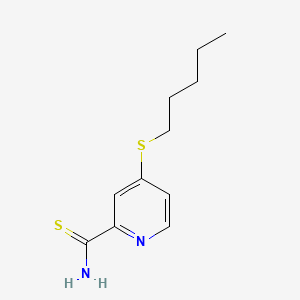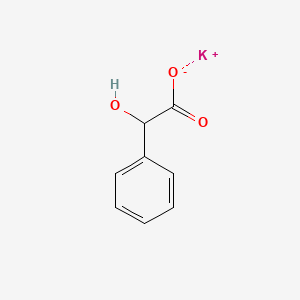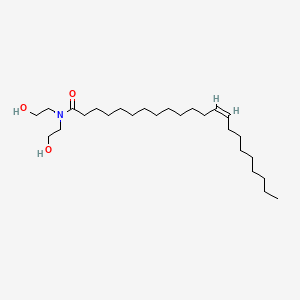
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is a chemical compound known for its potential hypolipidemic and hepatoprotective effects It is a derivative of docosanoic acid, featuring a long hydrocarbon chain with a double bond at the 13th position and two hydroxyethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Activation of Docos-13-enoic Acid: The carboxylic acid group of docos-13-enoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reaction with Ethanolamine: The activated docos-13-enoic acid is then reacted with ethanolamine under mild heating to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The hydroxyethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its effects on lipid metabolism and liver function.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:
Lipid Metabolism: It modulates lipid metabolism by inhibiting the synthesis of triglycerides and cholesterol, leading to reduced serum lipid levels.
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), protecting liver cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Erucicoyl Ethanolamide: Similar structure but with a different hydrocarbon chain length.
Oleoyl Ethanolamide: Contains an oleic acid moiety instead of docos-13-enoic acid.
Palmitoyl Ethanolamide: Features a palmitic acid moiety.
Uniqueness
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is unique due to its specific hydrocarbon chain length and the presence of a double bond at the 13th position. This structural feature contributes to its distinct biological activities, particularly its hypolipidemic and hepatoprotective effects .
Properties
CAS No. |
93661-75-7 |
|---|---|
Molecular Formula |
C26H51NO3 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)docos-13-enamide |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h9-10,28-29H,2-8,11-25H2,1H3/b10-9- |
InChI Key |
VVZUSTMGQZYVLJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


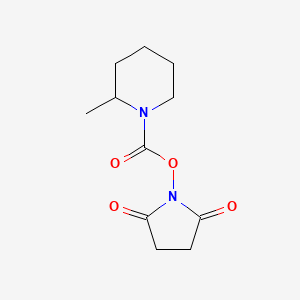
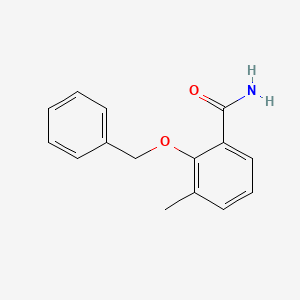
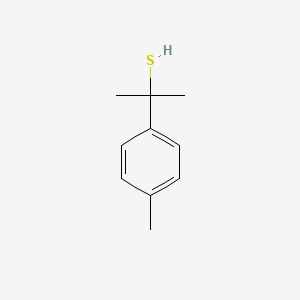
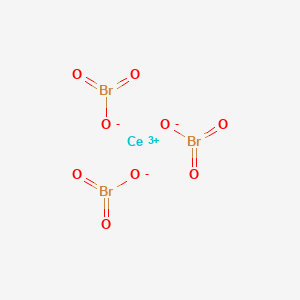
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
